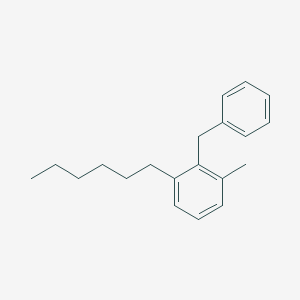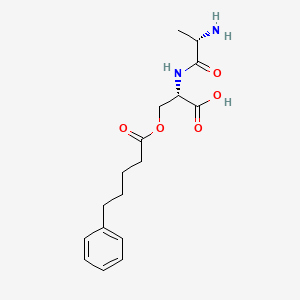
L-Alanyl-O-(5-phenylpentanoyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-O-(5-phenylpentanoyl)-L-serine is a synthetic compound that belongs to the class of peptides. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of L-alanine and L-serine, with a 5-phenylpentanoyl group attached to the serine residue. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(5-phenylpentanoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reactions: The amino acids are coupled using reagents like carbodiimides (e.g., DCC) or other coupling agents to form peptide bonds.
Introduction of the 5-Phenylpentanoyl Group: This step involves the acylation of the serine residue with 5-phenylpentanoic acid or its derivatives.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which can efficiently carry out the coupling and deprotection steps. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-O-(5-phenylpentanoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups in the peptide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions on the phenyl group can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Alanyl-O-(5-phenylpentanoyl)-L-serine depends on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenylpentanoyl group could play a role in enhancing the compound’s binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-serine: A simpler peptide without the phenylpentanoyl group.
L-Alanyl-O-(4-phenylbutanoyl)-L-serine: A similar compound with a shorter phenylalkyl chain.
L-Alanyl-O-(6-phenylhexanoyl)-L-serine: A similar compound with a longer phenylalkyl chain.
Uniqueness
L-Alanyl-O-(5-phenylpentanoyl)-L-serine is unique due to the specific length and structure of its phenylpentanoyl group, which may confer distinct biological or chemical properties compared to other similar peptides.
Propiedades
Número CAS |
921934-39-6 |
|---|---|
Fórmula molecular |
C17H24N2O5 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(5-phenylpentanoyloxy)propanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-12(18)16(21)19-14(17(22)23)11-24-15(20)10-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,21)(H,22,23)/t12-,14-/m0/s1 |
Clave InChI |
BJAZHPBEYPIEGX-JSGCOSHPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


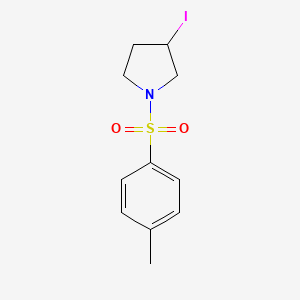
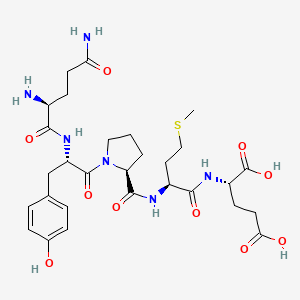
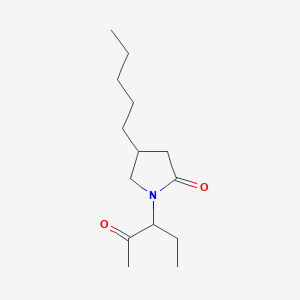
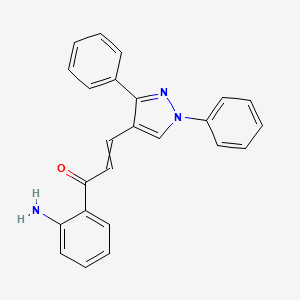
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)

![6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184718.png)

![N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B14184724.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
![4-Pentenamide, N-[(2R)-2-phenylpropyl]-](/img/structure/B14184739.png)
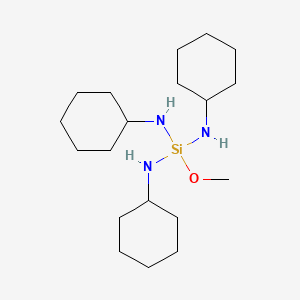
![1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene](/img/structure/B14184750.png)
